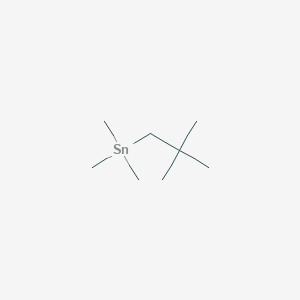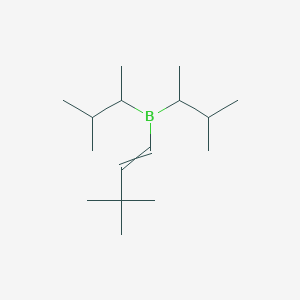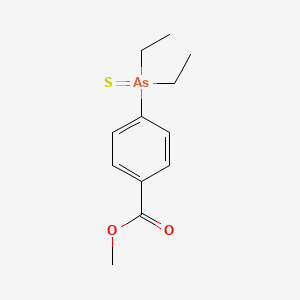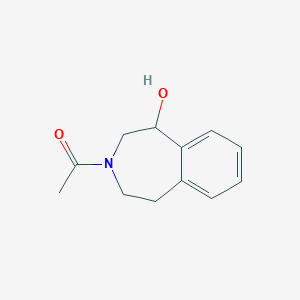
1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one is a compound belonging to the benzazepine class of chemicals Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one typically involves the hydrogenation of benzazepine derivatives. One common method includes the base-promoted addition of specific reagents followed by cyclization and oxidation steps . The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular responses. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially offering therapeutic benefits for neurological disorders .
Comparison with Similar Compounds
1,2,4,5-Tetrahydro-3H-3-benzazepin-3-one: Shares a similar core structure but lacks the hydroxy and ethanone groups.
2,3,4,5-Tetrahydro-1H-2-benzazepin-1-one: Another benzazepine derivative with different functional groups and biological activities.
Uniqueness: 1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one stands out due to its specific functional groups, which confer unique chemical reactivity and biological properties. Its hydroxy and ethanone groups enable distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
56014-59-6 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-(5-hydroxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone |
InChI |
InChI=1S/C12H15NO2/c1-9(14)13-7-6-10-4-2-3-5-11(10)12(15)8-13/h2-5,12,15H,6-8H2,1H3 |
InChI Key |
JCYYTLIJCOMUOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C2C(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate](/img/structure/B14630854.png)

![Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14630859.png)
![Chromium(3+) tris[bis(trimethylsilyl)methanide]](/img/structure/B14630862.png)
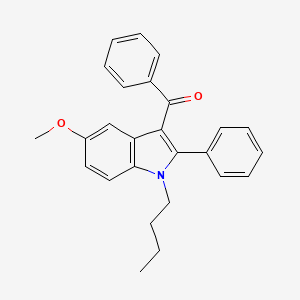

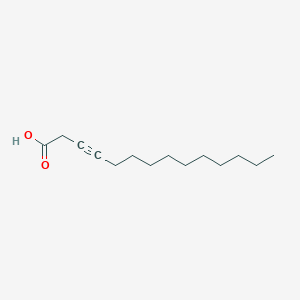
![(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14630884.png)
